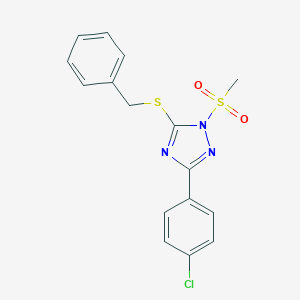
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzylthio group, a chlorophenyl group, and a methylsulfonyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added using sulfonylation reactions with methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylthio and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(benzylthio)-3-(4-fluorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
- 5-(benzylthio)-3-(4-bromophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
- 5-(benzylthio)-3-(4-methylphenyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, benzyl3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylsulfide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzylthio, chlorophenyl, and methylsulfonyl groups imparts distinct properties that make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14ClN3O2S2 |
|---|---|
Molekulargewicht |
379.9g/mol |
IUPAC-Name |
5-benzylsulfanyl-3-(4-chlorophenyl)-1-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-24(21,22)20-16(23-11-12-5-3-2-4-6-12)18-15(19-20)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
OWIHSWHMZYMEMP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3 |
Kanonische SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-methylphenyl)methyl]-5,6-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B379171.png)
![3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B379172.png)
![7-[(4-fluorophenyl)methyl]-5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B379174.png)
![11-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379177.png)
![11-(3-iodophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379178.png)
![11-(4-isopropylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379182.png)
![11-(2,4,5-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379183.png)
![11-[4-(diethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379186.png)
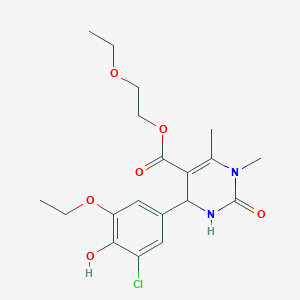
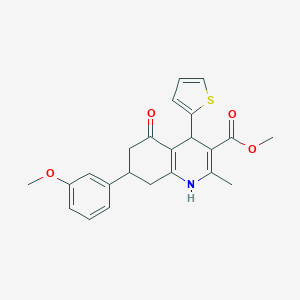
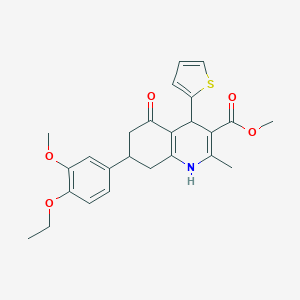
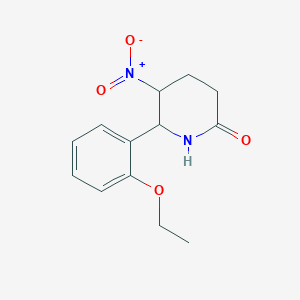
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379192.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379193.png)
